molecular formula C6HCl2F3N2O2 B6258561 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 887626-24-6

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B6258561
CAS No.: 887626-24-6
M. Wt: 261
InChI Key:
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Description

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid: is a chemical compound characterized by the presence of chlorine, fluorine, and a carboxylic acid group on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the appropriate precursors. One common method is the halogenation of a pyrimidine derivative followed by trifluoromethylation and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid: can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : Reduction reactions can be used to modify the chlorine atoms on the pyrimidine ring.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and other substituted pyrimidines. These products can have different chemical and physical properties, making them useful for different applications.

Scientific Research Applications

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

  • Industry: : Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to produce its effects. The pathways involved can vary, but they often include interactions with cellular components and signaling molecules.

Comparison with Similar Compounds

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid: can be compared with other similar compounds, such as:

  • 2,6-dichloro-4-trifluoromethylpyridine: : Similar in structure but with a different ring system.

  • 2,4-dichloro-6-(trifluoromethyl)pyrimidine: : Lacks the carboxylic acid group.

  • 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxamide: : Similar but with an amide group instead of a carboxylic acid.

These compounds share similarities in their halogenated pyrimidine structures but differ in their functional groups, leading to different chemical and biological properties.

Properties

CAS No.

887626-24-6

Molecular Formula

C6HCl2F3N2O2

Molecular Weight

261

Purity

95

Origin of Product

United States

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